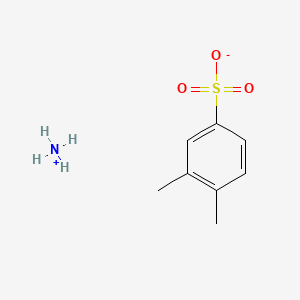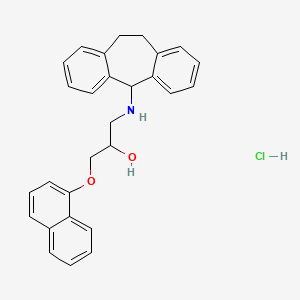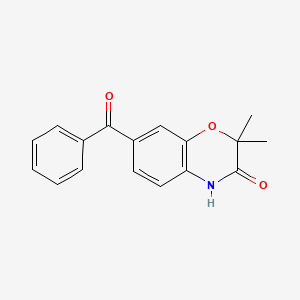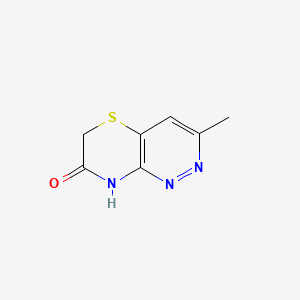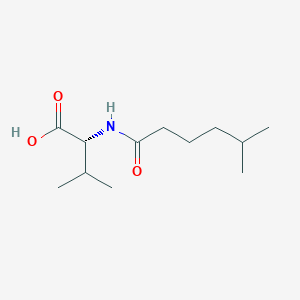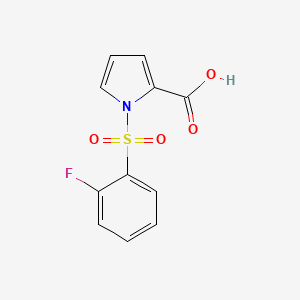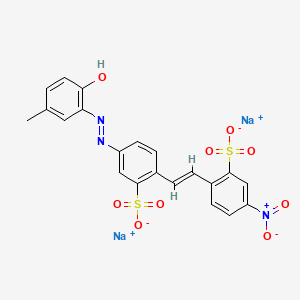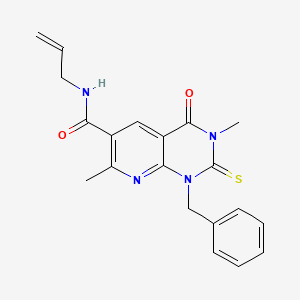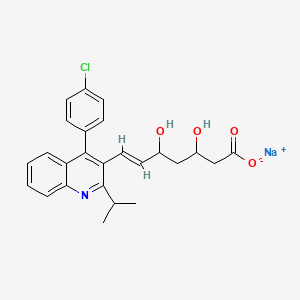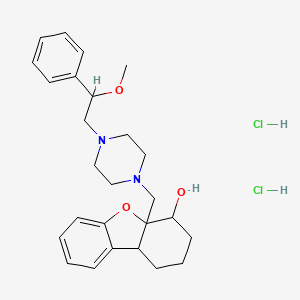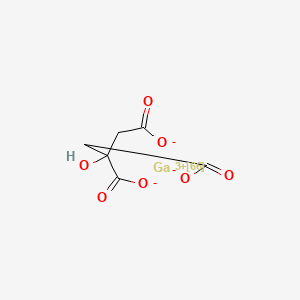
Gallium citrate, Ga-66
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium citrate, Ga-66, is a radiopharmaceutical compound used primarily in medical imaging and diagnostic procedures. Gallium citrate is a complex formed from gallium chloride and sodium citrate. Gallium-66 is a radioisotope of gallium with a half-life of approximately 9.5 hours. This compound is known for its ability to bind to certain proteins and accumulate in specific tissues, making it useful for imaging and diagnostic purposes.
準備方法
Synthetic Routes and Reaction Conditions
Gallium citrate, Ga-66, is typically synthesized by irradiating enriched zinc-66 with protons in a cyclotron. The resulting gallium-66 is then chemically separated from the target material and converted into gallium chloride. The gallium chloride is subsequently reacted with sodium citrate to form this compound. The reaction conditions involve maintaining a pH between 4.5 and 8 using hydrochloric acid or sodium hydroxide solutions .
Industrial Production Methods
Industrial production of this compound, follows a similar process but on a larger scale. The enriched zinc-66 target is irradiated in a high-energy cyclotron, and the resulting gallium-66 is separated using automated chemical processing systems. The gallium chloride is then reacted with sodium citrate in a controlled environment to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
Gallium citrate, Ga-66, undergoes various chemical reactions, including:
Oxidation: Gallium can be oxidized to form gallium oxide.
Reduction: Gallium can be reduced from its ionic form to its metallic state.
Substitution: Gallium can participate in substitution reactions where it replaces other metal ions in complexes.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands or chelating agents that can form stable complexes with gallium.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3)
Reduction: Metallic gallium (Ga)
Substitution: Various gallium complexes depending on the ligands used.
科学的研究の応用
Gallium citrate, Ga-66, has a wide range of scientific research applications:
作用機序
The mechanism of action of gallium citrate, Ga-66, involves its ability to mimic iron and bind to transferrin, a protein responsible for iron transport in the body. Once bound to transferrin, gallium citrate is transported to areas of high metabolic activity, such as tumors or sites of infection. It accumulates in these areas, allowing for imaging and diagnostic purposes. The molecular targets include transferrin receptors on cell surfaces, and the pathways involved include iron transport and metabolism .
類似化合物との比較
Similar Compounds
Gallium citrate, Ga-67: Another radiopharmaceutical compound used for similar diagnostic purposes but with a longer half-life of 78.3 hours.
Gallium nitrate: Used in the treatment of hypercalcemia and certain cancers.
Gallium arsenide: Employed in the semiconductor industry for the production of electronic devices.
Uniqueness
Gallium citrate, Ga-66, is unique due to its shorter half-life, making it suitable for specific diagnostic applications where rapid imaging is required. Its ability to bind to transferrin and accumulate in areas of high metabolic activity makes it particularly useful for detecting fast-growing tumors and acute infections .
特性
CAS番号 |
919293-63-3 |
|---|---|
分子式 |
C6H5GaO7 |
分子量 |
255.03 g/mol |
IUPAC名 |
gallium-66(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-4 |
InChIキー |
YEEGWNXDUZONAA-JWFOFJTQSA-K |
異性体SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[66Ga+3] |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


